molecular formula C14H12N2O2S B1606003 Urea, 1-benzoyl-3-(o-hydroxyphenyl)-2-thio- CAS No. 53514-41-3

Urea, 1-benzoyl-3-(o-hydroxyphenyl)-2-thio-

Cat. No. B1606003
CAS RN: 53514-41-3
M. Wt: 272.32 g/mol
InChI Key: RCKKAMQNVBUTBN-UHFFFAOYSA-N
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Description

“Urea, 1-benzoyl-3-(o-hydroxyphenyl)-2-thio-” is an organic compound that serves as an essential building block in various fields of scientific research. Its common name is 1-Benzoyl-3-(2-hydroxyphenyl)thiourea .


Molecular Structure Analysis

The molecular formula of this compound is C14H12N2O2S . It has a molecular weight of 272.32200 . The exact mass is 272.06200 .


Physical And Chemical Properties Analysis

This compound has a density of 1.382g/cm3 . The LogP value, which indicates its solubility in water and oil, is 3.31430 . The index of refraction is 1.724 .

Scientific Research Applications

Anti-acetylcholinesterase Activity

1-Benzoyl-3-(o-hydroxyphenyl)-2-thio-urea derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity. Studies found that certain derivatives showed potent inhibitory activity in the sub-micromolar range, indicating potential applications in treating conditions like Alzheimer's disease by enhancing cholinergic function in the brain (Vidaluc et al., 1994).

Vibrational and Electronic Characterization

The structural, vibrational, and electronic characteristics of 1-benzoyl-3-furoyl-1-phenylthiourea were studied using various spectroscopic methods. The research provided insights into the compound's molecular stability, intermolecular interactions, and non-linear optical behavior, suggesting its utility in materials science and photonics applications (Lestard et al., 2015).

Synthesis and Biochemical Evaluation

Further research into flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas highlighted the importance of optimizing spacer length for achieving high antiacetylcholinesterase activity. This work underscores the significance of molecular flexibility in designing effective inhibitors (Vidaluc et al., 1995).

Chemical Synthesis and Reactivity

Studies on the reaction of benzoyldicyandiamide with hydroxylamine hydrochloride leading to oxadiazoles and the addition of urea to aroyl isothiocyanates forming various heterocyclic compounds demonstrate the utility of 1-benzoyl-3-(o-hydroxyphenyl)-2-thio-urea derivatives in organic synthesis, providing novel routes to heterocyclic compounds with potential pharmaceutical applications (Warburton, 1966).

Anticancer Drug Candidate

Molecular docking studies on N-benzoyl-N'-(4-fluorophenyl) thiourea derivatives as anticancer drug candidates have shown that these compounds exhibit potential for inhibiting specific enzymes involved in cancer progression. The research indicates that structural modification of these urea derivatives could lead to the development of new anticancer agents (Hardjono et al., 2019).

Safety And Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, assure adequate flushing of the eyes by separating the eyelids with fingers . In case of inhalation, remove to fresh air . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes .

properties

IUPAC Name

N-[(2-hydroxyphenyl)carbamothioyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c17-12-9-5-4-8-11(12)15-14(19)16-13(18)10-6-2-1-3-7-10/h1-9,17H,(H2,15,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKKAMQNVBUTBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70201724
Record name Urea, 1-benzoyl-3-(o-hydroxyphenyl)-2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70201724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzoyl-3-(2-hydroxyphenyl)thiourea

CAS RN

53514-41-3
Record name Urea, 1-benzoyl-3-(o-hydroxyphenyl)-2-thio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053514413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, 1-benzoyl-3-(o-hydroxyphenyl)-2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70201724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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